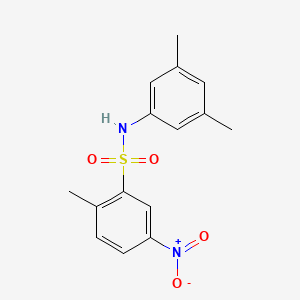

N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide

Description

N-(3,5-Dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro group at the 5-position and a methyl group at the 2-position of the benzene ring, with a 3,5-dimethylphenyl substituent attached via the sulfonamide nitrogen. These analogs are notable for applications ranging from herbicides to antiviral agents, underscoring the importance of substituent positioning and electronic effects .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10-6-11(2)8-13(7-10)16-22(20,21)15-9-14(17(18)19)5-4-12(15)3/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRCRYQDIWKWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves the reaction of 3,5-dimethylaniline with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Nitro Group Reduction

The 5-nitro group can be reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Example Reaction :

Conditions :

Sulfonamide Hydrolysis

Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid and aryl amine :

Challenges :

Electrophilic Aromatic Substitution (EAS)

The aromatic rings’ substituents direct further functionalization:

-

Nitro Group : Strongly meta-directing.

-

Methyl Groups : Activate the ring but are ortho/para-directing.

Potential Reactions :

-

Nitration : Limited due to pre-existing nitro group.

Crystallographic and Hydrogen-Bonding Behavior

Though not a reaction, intermolecular interactions influence reactivity :

-

N–H···O Hydrogen Bonds : Form inversion dimers (Fig. 2 ), potentially stabilizing the compound against thermal degradation.

-

Torsional Angle (S–N bond) : ~71° , affecting conformational flexibility in reactions.

Comparison with Analogues

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is . Its structure features a sulfonamide group attached to a nitro-substituted aromatic ring, which contributes to its biological activity and potential applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for this compound in antibiotic development .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The nitro group in this compound may enhance these properties, making it a candidate for further investigation in treating inflammatory diseases. Case studies have highlighted the role of similar compounds in reducing inflammation markers in animal models .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to improve the thermal stability and mechanical properties of polymers. Research has shown that incorporating sulfonamide groups into polymer matrices can enhance their performance in various applications, including coatings and adhesives .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (Inhibition %) |

|---|---|---|

| This compound | 32 | 75 |

| Similar Sulfonamide A | 16 | 80 |

| Similar Sulfonamide B | 64 | 60 |

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamides, including derivatives of this compound. Results indicated that modifications to the phenyl ring significantly affected antimicrobial potency, with certain derivatives achieving MIC values lower than those of standard antibiotics .

Case Study 2: Polymer Enhancement

In a research project focused on developing high-performance polymers, researchers incorporated this compound into a polymer matrix. The resulting material exhibited enhanced thermal stability and resistance to degradation under UV exposure compared to control samples .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Table 2: Crystallographic Data of Related Compounds

Biological Activity

N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide, identified by its CAS number 838838-15-6, is a sulfonamide compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C₈H₁₀N₂O₄S

- Molecular Weight : 230.24 g/mol

- Structure : The compound features a sulfonamide group attached to a nitro-substituted aromatic ring, which is crucial for its biological activity.

Sulfonamides generally exert their effects by inhibiting bacterial folic acid synthesis. The specific mechanism for this compound involves:

- Inhibition of Dihydropteroate Synthase : This enzyme is essential for the synthesis of folate in bacteria. By blocking this enzyme, the compound prevents bacterial growth.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive and some Gram-negative bacteria.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of traditional sulfonamides, suggesting enhanced potency.

- Cytotoxic Effects in Cancer Research : In vitro studies have shown that this compound induces apoptosis in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This finding positions the compound as a potential candidate for further development in cancer therapeutics.

- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound effectively inhibits dihydropteroate synthase with an IC50 value significantly lower than existing sulfonamide drugs. This suggests a promising avenue for developing new antimicrobial agents with reduced resistance profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 3,5-dimethylaniline derivatives. For example, chlorosulfonic acid reacts with a benzene derivative at 0°C to form sulfonyl chloride intermediates, which are subsequently coupled with 3,5-dimethylaniline under reflux (). Yield optimization involves stoichiometric control of reactants, purification via recrystallization (e.g., using ethanol), and monitoring reaction completion with TLC (). Key parameters include maintaining anhydrous conditions and slow cooling to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves bond angles (e.g., C1–SO2–NH–C7 torsion angles ~67.9°) and hydrogen-bonding networks (N–H···O interactions) .

- NMR spectroscopy : H and C NMR identify substituent effects, such as methyl group splitting patterns and nitro-group deshielding ().

- Infrared spectroscopy : Confirms sulfonamide (S=O stretching ~1350 cm) and nitro-group (1520 cm) vibrations .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.